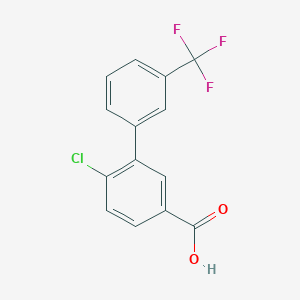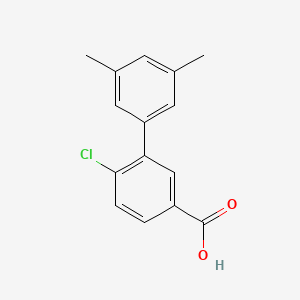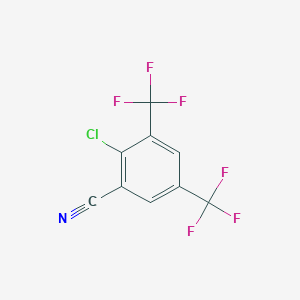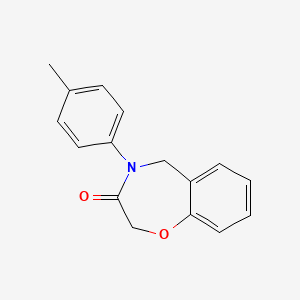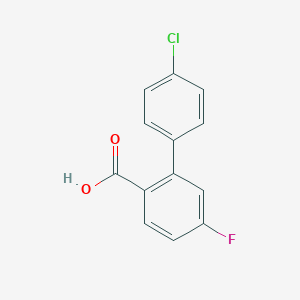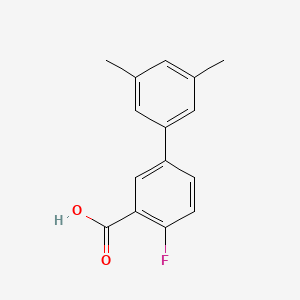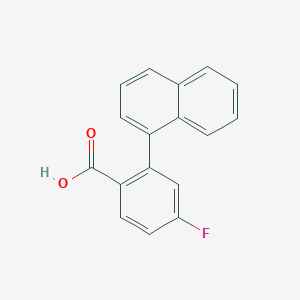![molecular formula C14H12BrN5O B6364395 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide CAS No. 1340894-13-4](/img/structure/B6364395.png)
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide is a chemical compound with the CAS Number: 1340894-13-4 . It has a molecular weight of 346.19 and its IUPAC name is 5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . It has a molecular weight of 346.19 . The compound should be stored at +4°C .Wissenschaftliche Forschungsanwendungen
RORγt Inverse Agonists
This compound has been found to act as an inverse agonist for RORγt . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune diseases. Therefore, RORγt inverse agonists have potential therapeutic applications in treating autoimmune diseases .
PHD-1 Inhibitors
It has also been identified as an inhibitor of PHD-1 . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors (HIFs), which play a key role in cellular responses to low oxygen conditions. Inhibitors of PHD-1 can potentially be used in the treatment of conditions related to hypoxia .
JAK1 and JAK2 Inhibitors
The compound has been reported to inhibit JAK1 and JAK2 . These are members of the Janus kinase family, which are involved in the signaling of a wide range of cytokines and growth factors. Inhibitors of JAK1 and JAK2 have potential applications in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer .
Cardiovascular Disorders
This compound has been utilized in the treatment of cardiovascular disorders . However, the exact mechanism of action in this context is not clearly understood and requires further research .
Type 2 Diabetes
It has been used in the treatment of type 2 diabetes . This suggests that the compound may have an effect on insulin signaling or glucose metabolism, but the specific mechanisms are still under investigation .
Hyperproliferative Disorders
The compound has been used in the treatment of hyperproliferative disorders . These are conditions characterized by an abnormal increase in the proliferation of cells, and can include various types of cancer .
Antidepressant and Antipsychotic Applications
This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant and antipsychotic drugs .
Antihistamine, Anti-fungal, Anticancer, Antioxidant, and Anti-inflammatory Applications
The compound is also found in antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
This process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant inhibitory activity in certain assays , suggesting that this compound may also have potent biological effects.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIPCZWQABFXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

